molecular formula C15H16N2O4S2 B2764000 Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate CAS No. 864922-93-0

Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate

Cat. No. B2764000
CAS RN: 864922-93-0
M. Wt: 352.42
InChI Key: FLUBJPSQNJBRPA-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl esters and thiadiazole. Ethyl esters are commonly used in a variety of applications, from fragrances to plastics, and thiadiazole derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and an ethyl ester group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl ester could make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Synthesis and Derivative Applications

Versatile Intermediates for Heterocycles : Compounds like Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serve as versatile intermediates in synthesizing a wide range of trifluoromethyl heterocycles. Such heterocycles find applications in pharmaceuticals and agrochemicals due to their distinct biological activities (Honey et al., 2012).

Antimicrobial and Antioxidant Studies : Derivatives synthesized from similar compounds exhibit significant antimicrobial and antioxidant activities. For instance, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown promising results in in vitro antimicrobial and antioxidant screenings (Raghavendra et al., 2016).

Antimicrobial Activity of Thiazole Derivatives : Thiazole derivatives, closely related to the structure , have been tested for antimicrobial activity against various bacterial and fungal isolates, demonstrating the potential for developing new antimicrobial agents (Wardkhan et al., 2008).

Pharmaceutical Research Applications

Antibacterial and Antifungal Properties : Schiff bases derived from similar molecular frameworks exhibit moderate activity against bacterial and fungal species, underscoring the potential of such compounds in designing new antibacterial and antifungal drugs (Vinusha et al., 2015).

DNA Damage Protection : Certain synthesized naphthyl ethers, structurally akin to the compound of interest, have shown protective activities against DNA damage induced by bleomycin-iron complex, suggesting a potential role in cancer therapy and protection against genotoxic agents (Abdel-Wahab et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. Thiadiazole derivatives have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .

Future Directions

The study of thiadiazole derivatives is an active area of research, given their potential biological activities. Future research could explore the synthesis, characterization, and biological testing of this compound .

properties

IUPAC Name

ethyl 4-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-3-21-13(19)8-11(18)9-22-15-16-14(17-23-15)10-4-6-12(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUBJPSQNJBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate

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